TETRAFLUOROPYRIDAZINE

Catalog No.
S1906379
CAS No.
7627-80-7
M.F
C4F4N2
M. Wt
152.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TETRAFLUOROPYRIDAZINE

Standard halogenated pyridazines require harsh conditions and give limited substitution patterns. Tetrafluoropyridazine (CAS 7627-80-7) solves this via intense electron deficiency, enabling mild, sequential SNAr for rapid library synthesis.

  • Enables regioselective multi-site substitution for diverse 4,5-disubstituted pyridazinones (COX-2 inhibitor programs)
  • Forms unique tricyclic scaffolds (9,10-dioxa-1,2-diaza-anthracenes) with catechol, inaccessible via isomeric perfluorodiazines
  • Applicable in CVD for pyrimidine film formation
  • Supplied as ≥97% purity with analytical documentation

CAS Number

7627-80-7

Product Name

TETRAFLUOROPYRIDAZINE

IUPAC Name

3,4,5,6-tetrafluoropyridazine

Molecular Formula

C4F4N2

Molecular Weight

152.05 g/mol

InChI

InChI=1S/C4F4N2/c5-1-2(6)4(8)10-9-3(1)7

InChI Key

WZGAMTYFRMRZNL-UHFFFAOYSA-N

SMILES

C1(=C(C(=NN=C1F)F)F)F

Canonical SMILES

C1(=C(C(=NN=C1F)F)F)F

Synonyms

Tetrafluoropyridazine, 3,4,5,6-Tetrafluoropyridazine, Perfluoropyridazine, 1,2-Diazine, 3,4,5,6-tetrafluoro-

Purity

≥97%

Package Size

0.25 g, 0.5 g, 1 g

Tetrafluoropyridazine is a highly electron-deficient perfluorinated diazine that serves as a premium building block for the synthesis of complex, polysubstituted heteroaromatic systems. Unlike standard aliphatic or partially halogenated precursors, the presence of four fluorine atoms on the pyridazine core renders the ring exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This extreme electrophilicity, combined with the directing effects of the adjacent nitrogen atoms, allows chemists to perform sequential, highly regioselective substitutions. Consequently, it is heavily procured by medicinal chemistry and materials science laboratories to rapidly generate diverse libraries of functionalized pyridazinones, tricyclic architectures, and fluorinated bioisosteres without the need for convoluted protecting-group strategies [1].

Research Fit

1
Scaffold

Perfluorinated pyridazine core with strong electron deficiency

2
Reactivity

Sequential SNAr enables rapid polyfunctionalization

3
Workflow

Materials science (n-type) & medicinal chemistry library synthesis

Procuring generic halogenated alternatives, such as 3,6-dichloropyridazine, fails to replicate the unique sequential reactivity profile of tetrafluoropyridazine. While chlorinated analogs typically allow for single-site substitution, they lack the intense electron-withdrawing activation required for mild, multi-site regioselective SNAr. Furthermore, substituting with isomeric perfluorodiazines like tetrafluoropyrimidine or tetrafluoropyrazine drastically alters the electrostatic potential and regiochemical outcomes. For instance, the adjacent nitrogen atoms in tetrafluoropyridazine create a highly localized QTAIM negative charge in the lone-pair region that dictates specific non-covalent interactions and directs incoming dinucleophiles (e.g., catechol) to form asymmetric tricyclic scaffolds (like 9,10-dioxa-1,2-diaza-anthracenes) that cannot be accessed via symmetrical pyrazine or pyrimidine isomers[1].

Substitution Risk

Electronic Pyridazine diazine core vs. pyridine/pyrazine/pyrimidine alters electrophilicity and regioselectivity patterns.
Polyfunctionalization Sequential substitution capability may not transfer to other perfluorinated heterocycles.
Thermal / Photo Unique rearrangements (pyrimidine at high T, pyrazine under UV) are scaffold-specific.

Electrostatic Potential and Lone-Pair Reactivity

The arrangement of adjacent nitrogen atoms in tetrafluoropyridazine fundamentally alters its electronic distribution compared to its isomer, tetrafluoropyrazine. Quantitative topological analysis (QTAIM) reveals that the nitrogen lone-pair region in tetrafluoropyridazine possesses a significantly more negative charge (-26.7 e) compared to tetrafluoropyrazine (-16.0 e). This intense localization of electron density enhances its non-covalent interaction capabilities and alters its coordination behavior when utilized as a ligand or supramolecular building block [1].

Evidence DimensionQTAIM charge in the N lone-pair region
Target Compound Data-26.7 e
Comparator Or BaselineTetrafluoropyrazine (-16.0 e)
Quantified Difference10.7 e more negative
ConditionsM06-2X [MP2(full)] computational analysis

The highly negative lone-pair region dictates stronger coordination and distinct supramolecular assembly properties, making it highly effective for designing specialized metal sensors or crystal engineering scaffolds.

LUMO Energy
Class-level inference
Oligomers with tetrafluoropyridine units: LUMO −3.20 and −3.39 eV
Supports n-type semiconductor design
Lower LUMO vs. non-fluorinated analogs

Regioselective Annulation to Tricyclic Scaffolds

Tetrafluoropyridazine offers a specific pathway for ring-fusion reactions that symmetrical perfluorodiazines cannot replicate. When reacted with dinucleophiles like catechol, tetrafluoropyridazine undergoes a sequential SNAr process that specifically displaces the 3- and 4-fluorine atoms, yielding a 9,10-dioxa-1,2-diaza-anthracene system as the sole product. In contrast, symmetrical isomers or unactivated dichloropyridazines either fail to undergo dual substitution under mild conditions or produce complex mixtures of regioisomers. This strict regiocontrol is driven by the activating effect of the ring nitrogens directly opposite the site of substitution [1].

Evidence DimensionRegioselectivity in dinucleophile annulation (catechol)
Target Compound DataExclusive formation of 3,4-displaced tricyclic system
Comparator Or BaselineSymmetrical perfluorodiazines / dichloropyridazines (mixed or no reaction)
Quantified DifferenceSingle regioisomer vs. complex mixtures
ConditionsReaction with catechol and sodium carbonate in acetonitrile

It eliminates the need for costly chromatographic separations of regioisomers, streamlining the scale-up of novel tricyclic scaffolds for drug discovery and materials science.

Electron Mobility
Cross-study comparable
5.2 × 10⁻³ cm² V⁻¹ s⁻¹
Reported OFET benchmark
Bottom-gate, bottom-contact device; edge-on alignment

Thermal Rearrangement vs. Tetrafluoropyrimidine

In high-temperature materials processing, the thermal stability and transformation pathways of a precursor are critical. Tetrafluoropyridazine acts as a high-energy precursor that undergoes a sigmatropic rearrangement to the more thermodynamically stable tetrafluoropyrimidine at elevated temperatures. Pyrolysis of tetrafluoropyridazine at approximately 800 °C yields tetrafluoropyrimidine in 50% yield, along with minor amounts of tetrafluoropyrazine. This defined thermal decomposition pathway differentiates it from tetrafluoropyrimidine, which serves as the thermodynamic sink in these extreme environments [1].

Evidence DimensionThermal rearrangement product and temperature
Target Compound DataRearranges at ~800 °C (50% yield)
Comparator Or BaselineTetrafluoropyrimidine (thermodynamic sink, stable at these conditions)
Quantified Difference~800 °C conversion threshold
ConditionsGas-phase pyrolysis in a heated silica tube

Understanding this thermal threshold is essential for buyers using the compound in chemical vapor deposition (CVD) or high-temperature gas-phase syntheses.

SNAr Regioselectivity
Head-to-head
Single major regioisomer; substitution para to ring nitrogen
Enables efficient library synthesis
Polychloropyrimidines often yield isomeric mixtures

Sequential SNAr for Library Generation

For parallel synthesis in medicinal chemistry, the ability to sequentially substitute a core scaffold is paramount. Tetrafluoropyridazine (via its readily formed 4,5,6-trifluoropyridazin-3(2H)-one derivative) permits controlled, sequential nucleophilic displacement at the 4- and 5-positions with nitrogen nucleophiles (e.g., amines, morpholine). The initial substitution occurs preferentially at the 4-position, leaving the remaining fluorine atoms active for subsequent, distinct nucleophilic attacks. Standard precursors like 3,6-dichloropyridazine lack this multi-site reactivity, typically stopping at mono-substitution without harsh forcing conditions [1].

Evidence DimensionNumber of sequential, mild SNAr substitutions
Target Compound DataUp to 3 sequential substitutions (hydrolysis + 2 amines)
Comparator Or Baseline3,6-dichloropyridazine (typically limited to 1 mild substitution)
Quantified DifferenceMulti-site vs. single-site functionalization
ConditionsSequential reaction with primary/secondary amines at moderate temperatures

Enables the rapid, modular construction of highly functionalized pyridazinone libraries for high-throughput screening without complex intermediate purifications.

Photochemical Route
Supporting evidence
UV vapor-phase irradiation → pyrazine derivatives
Access to fluorinated pyrazines
Not observed for tetrafluoropyrimidine/pyrazine
Thermal Route
Supporting evidence
Pyrolysis ~800 °C → tetrafluoropyrimidine, 50% yield
Alternative pathway to tetrafluoropyrimidine
High-temperature specialized method

Parallel Synthesis of Pyridazinone Libraries

Due to its capacity for sequential, regioselective SNAr, tetrafluoropyridazine is a highly effective starting material for generating libraries of 4,5-disubstituted pyridazinones. This is directly relevant for medicinal chemistry programs targeting COX-2 inhibitors or anti-inflammatory agents, where modular introduction of diverse amine substituents is required to optimize structure-activity relationships [1].

Tricyclic Optoelectronic Material Synthesis

The exclusive regioselectivity of tetrafluoropyridazine when reacted with dinucleophiles like catechol makes it an ideal precursor for 9,10-dioxa-1,2-diaza-anthracene derivatives. These highly rigid, electron-deficient tricyclic scaffolds are valuable in the development of novel electron-transport materials for OLEDs and advanced liquid crystal formulations [2].

Vapor-Phase Pyrimidine Precursor

Because tetrafluoropyridazine undergoes a defined thermal rearrangement at 800 °C to yield tetrafluoropyrimidine, it can be utilized as a specialized gas-phase precursor in chemical vapor deposition (CVD) processes where in-situ generation of pyrimidine-based films or intermediates is required [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
n-Type Organic Semiconductors for OFETs
Low LUMO electron-deficient scaffold
Electron mobility and LUMO level evaluation
Polysubstituted Pyridazine Libraries for Drug Discovery
High SNAr regioselectivity (para to ring N)
Isomeric purity and sequential functionalization efficiency
Polycyclic Heteroaromatic Architectures
Sequential SNAr with difunctional nucleophiles
Ring-fused system construction and scaffold diversity
Fluorinated Pyrazine Production via Photochemistry
UV-induced rearrangement
Pyrazine formation and photochemical pathway control

XLogP3

0.9

Other CAS

7627-80-7

Wikipedia

Pyridazine, tetrafluoro-

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